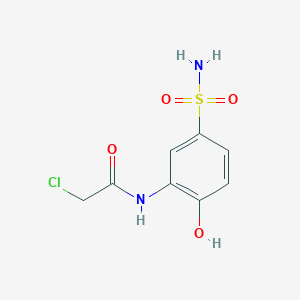

2-chloro-N-(2-hydroxy-5-sulfamoylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-chloro-N-(2-hydroxy-5-sulfamoylphenyl)acetamide” is a chemical compound with the molecular formula C8H9ClN2O4S . It has an average mass of 264.686 Da and a monoisotopic mass of 263.997162 Da .

Molecular Structure Analysis

The molecular structure of “2-chloro-N-(2-hydroxy-5-sulfamoylphenyl)acetamide” consists of 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Scientific Research Applications

Crystallography and Molecular Structure Analysis

This compound has been utilized in the field of crystallography to understand molecular structures through X-ray diffraction analysis. The crystal and molecular structures of derivatives of this compound have been studied, revealing intricate hydrogen bonding and other non-covalent interactions that contribute to the stability and formation of higher-dimensional networks .

Supramolecular Chemistry

In supramolecular chemistry, the compound serves as a building block for creating complex structures. Its ability to form classical hydrogen bonds, as well as CH–O and π···π interactions, is crucial in the design of new crystals with specific physical and chemical properties .

Antimicrobial Activity

Derivatives of 2-chloro-N-(2-hydroxy-5-sulfamoylphenyl)acetamide have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents .

Optical Property Research

The compound’s optical properties have been investigated using UV–vis spectrophotometry. It exhibits solvatochromic effects, which means its color changes with the polarity of the solvent. This property is significant for understanding the interactions at the molecular level and could be applied in the development of optical sensors .

Theoretical Chemistry

The compound has been the subject of theoretical investigations to predict its behavior and interactions. Time-dependent Density Functional Theory (TD-DFT) calculations have been used to study its deprotonation process in polar solvents, which is essential for designing compounds with desired reactivity and stability .

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-(2-hydroxy-5-sulfamoylphenyl)acetamide is carbonic anhydrase IX (CA IX) . CA IX is overexpressed in many solid tumors and plays a significant role in tumor cell proliferation and survival .

Mode of Action

The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the normal functioning of the enzyme, leading to a decrease in tumor cell proliferation .

Biochemical Pathways

The inhibition of CA IX affects the biochemical pathways related to cell proliferation and survival . Specifically, it disrupts the process of anaerobic glycolysis, which is upregulated in tumor cells . This disruption can lead to a decrease in tumor growth and survival .

Result of Action

The inhibition of CA IX by 2-chloro-N-(2-hydroxy-5-sulfamoylphenyl)acetamide leads to a decrease in tumor cell proliferation and survival . This can result in a reduction in tumor size and potentially improve the prognosis for patients with solid tumors .

properties

IUPAC Name |

2-chloro-N-(2-hydroxy-5-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O4S/c9-4-8(13)11-6-3-5(16(10,14)15)1-2-7(6)12/h1-3,12H,4H2,(H,11,13)(H2,10,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDQPVXCXFYQIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)NC(=O)CCl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-hydroxy-5-sulfamoylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-tert-butyl-8-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B3008520.png)

![8-fluoro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3008521.png)

![3-Cyclopropyl-5-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3008522.png)

![[1-benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B3008523.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one](/img/structure/B3008524.png)

![3,4-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B3008526.png)

![(1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol](/img/structure/B3008534.png)